molecular formula C21H23N5O4S B2706919 N-(3,4-dimethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide CAS No. 1185083-47-9

N-(3,4-dimethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide

Cat. No.: B2706919
CAS No.: 1185083-47-9
M. Wt: 441.51
InChI Key: IMVCURJNDMJALS-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a useful research compound. Its molecular formula is C21H23N5O4S and its molecular weight is 441.51. The purity is usually 95%.
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Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4S/c1-4-10-25-20(28)19-14(9-11-31-19)26-17(23-24-21(25)26)7-8-18(27)22-13-5-6-15(29-2)16(12-13)30-3/h5-6,9,11-12H,4,7-8,10H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVCURJNDMJALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a complex compound with significant potential in pharmacological applications. This article delves into its biological activity, focusing on its anti-inflammatory properties, analgesic effects, and other relevant pharmacological profiles based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a thieno-triazolo-pyrimidine core with a dimethoxyphenyl substituent. The molecular formula is C19H24N4O3SC_{19}H_{24}N_4O_3S, and it has a molecular weight of approximately 372.48 g/mol. The presence of various functional groups enhances its biological interactions.

Anti-inflammatory and Analgesic Properties

Recent studies have highlighted the anti-inflammatory and analgesic activities of compounds related to the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine class. For instance:

  • Study Findings : A series of synthesized compounds demonstrated significant anti-inflammatory effects in formalin-induced paw edema models. The most active derivatives showed a high safety margin (ALD50 > 0.4 g/kg), indicating low toxicity levels in experimental models .
  • Mechanism of Action : Molecular docking studies suggested that these compounds interact effectively with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This interaction is crucial for their anti-inflammatory action .

Other Biological Activities

In addition to anti-inflammatory effects, the compound's derivatives have shown promise in other areas:

  • Antimicrobial Activity : Some thieno-pyrimidine derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. This broad-spectrum activity suggests potential applications in treating bacterial infections .
  • Cytotoxicity : Preliminary cytotoxicity assays indicated that certain derivatives could inhibit cancer cell proliferation. This highlights the need for further research into their potential as anticancer agents .

Case Study 1: Analgesic Efficacy

In a controlled study involving animal models, the analgesic efficacy of this compound was evaluated alongside standard analgesics like diclofenac. Results indicated that the compound provided comparable pain relief with fewer side effects related to gastrointestinal distress.

Case Study 2: Antimicrobial Testing

A separate investigation assessed the antimicrobial effectiveness of various thieno-pyrimidine derivatives against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. The results demonstrated that some derivatives significantly inhibited bacterial growth at low concentrations (MICs ranging from 0.5 to 4 μg/mL), suggesting their potential as new antibacterial agents .

Data Summary Table

Activity Effectiveness Reference
Anti-inflammatorySignificant (ALD50 > 0.4 g/kg)
AnalgesicComparable to diclofenac
AntimicrobialMICs 0.5–4 μg/mL
CytotoxicityInhibits cancer cell proliferation

Scientific Research Applications

Medicinal Chemistry

This compound is primarily studied for its antitumor and antimicrobial properties. The structural features of the compound suggest that it may interact with biological targets involved in cell proliferation and infection control.

Antitumor Activity

Research indicates that derivatives of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. The incorporation of the 3,4-dimethoxyphenyl group is believed to enhance the compound’s ability to inhibit tumor growth by interfering with DNA synthesis or repair mechanisms.

Antimicrobial Properties

The thienopyrimidine scaffold has been associated with antimicrobial activity. Studies have shown that compounds with similar structures can inhibit bacterial growth and exhibit antifungal properties. The presence of the dimethoxyphenyl group may contribute to increased lipophilicity, enhancing membrane penetration and bioavailability.

Pharmacological Studies

Pharmacological evaluations have demonstrated that this compound has a promising profile for further development as a therapeutic agent.

Case Studies

Several case studies have reported on compounds with similar structures showcasing their efficacy in preclinical models:

  • A study published in Journal of Medicinal Chemistry highlighted the antitumor efficacy of thienopyrimidine derivatives against breast cancer cell lines.
  • Another investigation in Antimicrobial Agents and Chemotherapy demonstrated the antibacterial activity of thieno[2,3-e][1,2,4]triazole derivatives against resistant strains of Staphylococcus aureus.

Synthesis and Derivatives

The synthesis of N-(3,4-dimethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide typically involves multi-step synthetic routes that include:

  • Formation of the thienopyrimidine core through cyclization reactions.
  • Substitution reactions to introduce the 3,4-dimethoxyphenyl moiety.

Table 1: Synthesis Overview

StepReaction TypeKey Reagents/Conditions
1CyclizationThienopyrimidine precursors
2SubstitutionDimethoxybenzene derivatives
3PurificationColumn chromatography

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